Cas no 2137142-00-6 (tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)

tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate
- EN300-1163812
- 2137142-00-6
- tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate
-
- インチ: 1S/C14H17BrClNO3/c1-14(2,3)20-13(19)17-12(6-7-18)10-5-4-9(15)8-11(10)16/h4-5,7-8,12H,6H2,1-3H3,(H,17,19)/t12-/m0/s1
- InChIKey: XRNPZWZQHDEMNJ-LBPRGKRZSA-N
- SMILES: BrC1C=CC(=C(C=1)Cl)[C@H](CC=O)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 361.00803g/mol
- 同位素质量: 361.00803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 346
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163812-2.5g |
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |
2137142-00-6 | 2.5g |
$2100.0 | 2023-06-08 | ||
Enamine | EN300-1163812-500mg |
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |
2137142-00-6 | 500mg |
$1027.0 | 2023-10-03 | ||
Enamine | EN300-1163812-10.0g |
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |
2137142-00-6 | 10g |
$4606.0 | 2023-06-08 | ||
Enamine | EN300-1163812-0.1g |
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |
2137142-00-6 | 0.1g |
$943.0 | 2023-06-08 | ||
Enamine | EN300-1163812-1000mg |
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |
2137142-00-6 | 1000mg |
$1070.0 | 2023-10-03 | ||
Enamine | EN300-1163812-0.5g |
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |
2137142-00-6 | 0.5g |
$1027.0 | 2023-06-08 | ||
Enamine | EN300-1163812-0.05g |
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |
2137142-00-6 | 0.05g |
$900.0 | 2023-06-08 | ||
Enamine | EN300-1163812-0.25g |
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |
2137142-00-6 | 0.25g |
$985.0 | 2023-06-08 | ||
Enamine | EN300-1163812-10000mg |
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |
2137142-00-6 | 10000mg |
$4606.0 | 2023-10-03 | ||
Enamine | EN300-1163812-100mg |
tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |
2137142-00-6 | 100mg |
$943.0 | 2023-10-03 |
tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamateに関する追加情報
tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate: A Comprehensive Overview
The compound tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate, identified by the CAS number 2137142-00-6, is a complex organic molecule with significant applications in the field of synthetic chemistry. This compound is notable for its intricate structure, which includes a tert-butyl group, a carbamate functional group, and a chiral center at the 1S position. The presence of bromine and chlorine substituents on the aromatic ring further enhances its chemical reactivity and makes it a valuable intermediate in various synthesis pathways.
Recent studies have highlighted the importance of this compound in the development of bioactive molecules. Researchers have utilized its unique structure to explore its potential as a precursor in the synthesis of pharmaceutical agents. For instance, the chiral center at the 1S position has been exploited to synthesize enantiomerically pure compounds, which are crucial in drug discovery due to their specific interactions with biological targets. Additionally, the bromine and chlorine substituents on the aromatic ring provide opportunities for further functionalization, enabling the creation of diverse derivatives with tailored properties.
The synthesis of tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate bromide or chloride precursor with a tert-butyl carbamate derivative. The stereochemistry at the 1S position is carefully controlled during this process to ensure high enantiomeric purity. Advanced techniques such as asymmetric catalysis and chiral resolution have been employed to achieve this level of control, making this compound a prime example of modern synthetic methodologies.
In terms of applications, this compound has found utility in various fields beyond pharmaceuticals. Its role as an intermediate in agrochemical synthesis has been well-documented, particularly in the development of herbicides and insecticides. The combination of its chiral center and halogen substituents makes it an ideal candidate for designing molecules with high selectivity and efficacy against specific targets. Furthermore, recent advancements in materials science have explored its potential as a building block for constructing advanced polymers and nanomaterials, highlighting its versatility across multiple disciplines.
From an environmental perspective, understanding the fate and transport of tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate in various ecosystems is crucial for assessing its ecological impact. Studies have shown that this compound exhibits moderate persistence in aquatic environments, with degradation rates influenced by factors such as pH levels and microbial activity. Efforts are ongoing to develop biodegradation pathways that can effectively mitigate its environmental footprint while maintaining its industrial utility.
In conclusion, tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with recent advancements in research, positions it as a key player in diverse fields ranging from drug discovery to materials science. As researchers continue to explore its potential applications and optimize its synthesis pathways, this compound is poised to make significant contributions to both academic and industrial endeavors.
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